molecular formula C16H26BrN3O2 B15340015 tert-Butyl 4-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate

tert-Butyl 4-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate

Cat. No.: B15340015
M. Wt: 372.30 g/mol
InChI Key: DBOBWVZQUYBMED-UHFFFAOYSA-N
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Description

tert-Butyl 4-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with tert-butyl 4-(chloromethyl)piperidine-1-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products with different substituents on the pyrazole ring.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially altering the pyrazole or piperidine rings.

    Hydrolysis: The corresponding carboxylic acid and alcohol.

Scientific Research Applications

tert-Butyl 4-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the compound’s structure and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate

Properties

Molecular Formula

C16H26BrN3O2

Molecular Weight

372.30 g/mol

IUPAC Name

tert-butyl 4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H26BrN3O2/c1-11-14(17)12(2)20(18-11)10-13-6-8-19(9-7-13)15(21)22-16(3,4)5/h13H,6-10H2,1-5H3

InChI Key

DBOBWVZQUYBMED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2CCN(CC2)C(=O)OC(C)(C)C)C)Br

Origin of Product

United States

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